molecular formula C7H5Br2N3O B14113078 2-Bromo-3-(5-bromopyrazin-2-yl)iminopropanal

2-Bromo-3-(5-bromopyrazin-2-yl)iminopropanal

Cat. No.: B14113078
M. Wt: 306.94 g/mol
InChI Key: JWUMMQZMFXYLLP-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal involves its interaction with specific molecular targets. The bromine atoms and the imino group play crucial roles in its reactivity and binding to target molecules. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal can be compared with other similar compounds such as:

  • 2-bromo-3-[(5-chloropyrazin-2-yl)imino]propanal
  • 2-bromo-3-[(5-fluoropyrazin-2-yl)imino]propanal
  • 2-bromo-3-[(5-iodopyrazin-2-yl)imino]propanal

These compounds share similar structures but differ in the halogen atoms attached to the pyrazine ring. The presence of different halogens can influence their chemical reactivity and biological activities .

Properties

IUPAC Name

2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c8-5(4-13)1-11-7-3-10-6(9)2-12-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUMMQZMFXYLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)N=CC(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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